Methyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
Overview
Description
Methyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with the molecular formula C16H14N2O5 This compound is characterized by its unique structure, which includes a benzoate ester, a nitrophenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an amide intermediate, which is then treated with methyl chloroformate to yield the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-({[(2-methyl-3-aminophenyl)carbonyl]carbamothioyl}amino)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid and methanol.
Scientific Research Applications
Methyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with enzymes or receptors in biological systems. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(2-nitrophenyl)carbamothioyl]amino}carbonyl)benzoate
- Methyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
Uniqueness
Methyl 4-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of both a nitrophenyl and a carbamothioyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-10-13(4-3-5-14(10)20(23)24)15(21)19-17(26)18-12-8-6-11(7-9-12)16(22)25-2/h3-9H,1-2H3,(H2,18,19,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIIAKPYPMKNKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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